molecular formula C8H16N2O B572457 N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide CAS No. 1257315-97-1

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B572457
CAS No.: 1257315-97-1
M. Wt: 156.229
InChI Key: QHEUECDMVWITEU-QMMMGPOBSA-N
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Description

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a chemical compound that belongs to the class of amides It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of N-methylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as pyridine to neutralize the generated acid. The general reaction scheme is as follows:

N-Methylpyrrolidine+Acetic AnhydrideThis compound+Acetic Acid\text{N-Methylpyrrolidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} N-Methylpyrrolidine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-N-pyrrolidin-3-ylmethyl-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide
  • N-Methyl-N-pyrrolidin-4-ylmethyl-acetamide
  • N-Methyl-N-piperidin-3-ylmethyl-acetamide

Uniqueness

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyrrolidine ring and the acetamide group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUECDMVWITEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599678
Record name N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149069-41-0
Record name N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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